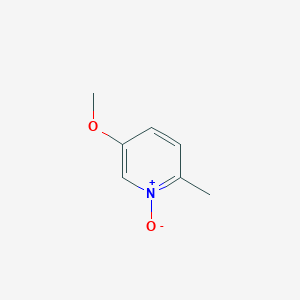

5-methoxy-2-methylpyridin-1-ium-1-olate

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUUCVAFXJSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)OC)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480748 | |

| Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-66-6 | |

| Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Isolation of 5-methoxy-2-methylpyridin-1-ium-1-olate

Abstract

This technical guide provides a detailed exposition on the synthesis, isolation, and characterization of 5-methoxy-2-methylpyridin-1-ium-1-olate, a pyridine N-oxide derivative of significant interest in medicinal chemistry and drug development.[1][2] Pyridine N-oxides serve as versatile intermediates, enhancing the utility of the parent pyridine ring by modifying its electronic properties and enabling novel substitution patterns.[3][4] The introduction of the N-oxide functionality can improve aqueous solubility, modulate bioavailability, and is a key feature in various bioactive molecules.[1][3] This document offers a robust, field-proven protocol for the N-oxidation of 5-methoxy-2-methylpyridine, discusses the critical parameters for success, and outlines rigorous methods for purification and characterization, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Strategic Value of Pyridine N-Oxides

The transformation of a pyridine to its corresponding N-oxide is a foundational strategy in synthetic chemistry. The highly polar N⁺-O⁻ dative bond fundamentally alters the electronic character of the aromatic ring.[3] It acts as a strong π-donor, which increases electron density at the C2 and C4 positions, making them more susceptible to electrophilic substitution. Simultaneously, it activates these same positions toward nucleophilic attack, a reactivity pattern that is challenging to achieve with the parent pyridine.[3][4]

5-methoxy-2-methylpyridin-1-ium-1-olate, the subject of this guide, is a valuable building block. Its substituted pyridine scaffold is a common motif in pharmacologically active compounds.[5][6] The primary challenge in its synthesis lies in achieving selective oxidation of the pyridine nitrogen without affecting other potentially sensitive functional groups.[7] This guide presents a validated methodology to navigate this challenge, ensuring high yield and purity.

Core Synthesis: The N-Oxidation Pathway

The most direct and widely employed route to 5-methoxy-2-methylpyridin-1-ium-1-olate is the direct oxidation of the parent heterocycle, 5-methoxy-2-methylpyridine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the pyridine nitrogen lone pair on an electrophilic oxygen atom provided by an oxidizing agent. The choice of oxidant is paramount and is dictated by factors such as substrate tolerance, cost, safety, and scalability. Two primary methods are presented here, offering a choice between a highly reliable but energetic reagent (meta-chloroperoxybenzoic acid) and a more economical and environmentally benign alternative (hydrogen peroxide).

Comparative Analysis of Oxidizing Agents

A summary of common N-oxidation methodologies is provided below for procedural selection.

| Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |

| m-CPBA | Dichloromethane (DCM), Chloroform | 0°C to RT | High efficiency, excellent functional group tolerance, reliable.[8] | Energetic/potentially explosive, higher cost, stoichiometric byproduct.[9][10] |

| H₂O₂ / Acetic Acid | Acetic Acid | 70 - 100°C | Cost-effective, "green" (byproduct is water), readily available.[11][12] | Requires heating, longer reaction times, may not suit acid-sensitive substrates.[11] |

| Urea-H₂O₂ (UHP) | Dichloromethane (DCM) | RT to Reflux | Solid, stable, and safe source of H₂O₂, easy to handle.[13] | Can be slower than other methods. |

| Na₂WO₄ / H₂O₂ | Water / Acetic Acid | RT to 60°C | Catalytic, efficient for certain substrates.[14] | Potential for metal contamination in the final product. |

Detailed Experimental Protocol: m-CPBA Oxidation

This protocol details the synthesis using meta-chloroperoxybenzoic acid (m-CPBA), a highly reliable method for this transformation.

Materials and Equipment

-

Reagents: 5-methoxy-2-methylpyridine (≥98%), meta-chloroperoxybenzoic acid (m-CPBA, ≤77%), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, addition funnel, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-2-methylpyridine (5.0 g, 40.6 mmol) in 100 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

-

Reagent Addition: While maintaining the temperature at 0-5°C, add m-CPBA (≤77%, ~10.4 g, ~46.7 mmol, 1.15 equiv) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is critical to control the exothermic reaction and prevent potential side reactions or a dangerous temperature runaway.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]

Work-up and Isolation

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add 50 mL of saturated NaHCO₃ solution to quench the excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct. Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL) to recover any remaining product.[8]

-

Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Check: The washing steps are essential to remove all acidic byproducts, which could interfere with purification and affect the stability of the final product.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-methoxy-2-methylpyridin-1-ium-1-olate.[8]

Purification

The crude product, typically an off-white solid or viscous oil, requires purification to remove residual m-chlorobenzoic acid and any unreacted starting material.

-

Silica Gel Chromatography: This is the most effective method. A column is typically packed with silica gel and eluted with a gradient solvent system, such as 0-10% methanol in dichloromethane, to separate the highly polar N-oxide product from less polar impurities.

-

Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes can yield highly pure material.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

Caption: Workflow for the synthesis and isolation of the target N-oxide.

N-Oxidation Mechanism

Caption: The N-oxidation reaction of the pyridine with m-CPBA.

Safety and Handling Precautions

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and an organic peroxide. It can be shock-sensitive and may decompose violently upon heating.[9][15] It is also a skin and eye irritant.[10] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[9][16] Store refrigerated between 2-8°C, away from combustible materials.[9][15]

-

Dichloromethane (DCM): Handle in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

-

Hydrogen Peroxide (30% or higher): A strong oxidizer that can cause severe skin burns and eye damage.[11] Use with extreme caution and appropriate PPE.

Characterization of the Final Product

The identity and purity of the synthesized 5-methoxy-2-methylpyridin-1-ium-1-olate must be confirmed through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The formation of the N-oxide typically induces a downfield shift in the chemical shifts of the ring protons, particularly those at the C2 and C6 positions, compared to the starting pyridine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[7][17]

-

Infrared (IR) Spectroscopy: The presence of a characteristic strong absorption band for the N-O bond stretch, typically in the range of 1200-1300 cm⁻¹, provides evidence of successful oxidation.

Conclusion

This guide provides a comprehensive and technically sound framework for the successful synthesis, isolation, and verification of 5-methoxy-2-methylpyridin-1-ium-1-olate. By understanding the causality behind each procedural step—from the choice of oxidant to the specifics of the work-up—researchers can reliably produce this valuable chemical intermediate with high purity. Adherence to the described safety protocols is essential for the safe execution of this synthesis.

References

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Environment, Health & Safety. [Link]

-

M-CPBA Technical Data Sheet. Acros Organics. [Link]

- CN1982297A - Synthesis of pyridine-N-oxide.

-

A New Convenient Synthesis of Pyridine-N-oxides. (1983). Organic Preparations and Procedures International: The New Journal for Organic Synthesis, 15(5), 361-363. [Link]

-

Preparation of Pyridine N-oxide Derivatives in Microreactor. (2014). Periodica Polytechnica Chemical Engineering, 58(1), 29-37. [Link]

-

Pyridine-N-oxide. Wikipedia. [Link]

-

Chemistry of Pyridine-N-oxides. (2022, December 25). YouTube. [Link]

- CN102249995A - Synthetic method for preparing pyridine N-oxide.

-

Pyridine N-oxides as coformers in the development of drug cocrystals. (2018). CrystEngComm, 20, 5644-5654. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2014). Journal of Medicinal Chemistry, 57(10), 3995-4017. [Link]

-

Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. ResearchGate. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(9), 2158-2161. [Link]

-

Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. (2018). Indian Journal of Chemistry, 57B, 188-195. [Link]

-

Rate of oxidation of 2-picoline and selectivities for picolinic acid, 2-pyridinecarbaldehyde, pyridine. ResearchGate. [Link]

-

The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. (1957). Journal of the American Chemical Society, 79(13), 3420-3424. [Link]

-

5-Methoxy-2-methylpyridine. PubChem. [Link]

- EP2866562B1 - Pyridine n-oxides and processes for their preparation.

-

GAS-PHASE OXIDATION OF 2-PICOLINE BY “GREEN OXIDIZERS” H2O2 AND N2O. (2018). CyberLeninka. [Link]

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar. [Link]

-

5-methoxy-2-methylpyridine (C7H9NO). PubChemLite. [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (1998). Chemistry of Heterocyclic Compounds, 34, 575-577. [Link]

-

Methyl 5-methoxyindole-2-acetate. Organic Syntheses. [Link]

-

2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide. Endotherm. [Link]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. fishersci.fi [fishersci.fi]

- 11. pp.bme.hu [pp.bme.hu]

- 12. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 13. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]

- 14. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]

- 15. static.fishersci.eu [static.fishersci.eu]

- 16. aksci.com [aksci.com]

- 17. 35392-66-6|5-Methoxy-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

Advanced Mass Spectrometry Analysis of 5-Methoxy-2-methylpyridin-1-ium-1-olate

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

This technical guide details the mass spectrometric characterization of 5-methoxy-2-methylpyridin-1-ium-1-olate (systematically referred to as 5-methoxy-2-methylpyridine N-oxide ). As a potential oxidative metabolite of 5-methoxy-2-methylpyridine, this molecule presents specific analytical challenges due to its zwitterionic N-oxide moiety.

This guide moves beyond generic protocols, focusing on the "Oxygen Effect" in fragmentation, the differentiation of N-oxides from isobaric hydroxylated metabolites, and the prevention of in-source thermal deoxygenation.

Molecular Characterization & Analytical Challenges

Physicochemical Profile[1]

-

Systematic Name: 5-methoxy-2-methylpyridin-1-ium-1-olate

-

Common Name: 5-Methoxy-2-methylpyridine N-oxide

-

Molecular Formula:

-

Monoisotopic Mass: 139.0633 Da

-

Protonated Precursor

: 140.0706 Da -

Polarity: High (Zwitterionic N-O bond).

The Analytical Challenge

-

Thermal Instability: The coordinate covalent N-O bond is labile. High temperatures in the ion source (ESI/APCI) can cause in-source deoxygenation , leading to a false signal for the parent amine (m/z 124) rather than the N-oxide.

-

Isobaric Interferences: The N-oxide (

Da relative to parent) is isobaric with ring-hydroxylated metabolites (

Experimental Protocol: Self-Validating Workflow

Sample Preparation (Low-Energy Extraction)

To minimize thermal stress and artifact formation, a "Dilute-and-Shoot" or Protein Precipitation (PPT) method is preferred over evaporation-heavy techniques.

-

Matrix: Plasma or Microsomal Incubation media.

-

Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Centrifugation: 4,000 x g for 10 min at 4°C.

-

Supernatant: Dilute 1:1 with water (to improve peak shape on Reverse Phase columns).

-

Storage: Analyze immediately or store at -80°C (N-oxides can reduce to amines in plasma at RT).

Liquid Chromatography (LC) Conditions

Given the polarity of the N-oxide, retention on standard C18 can be poor. A high-aqueous start or HILIC mode is recommended.

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) — Selected for retention of polar heterocycles.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-5 min: 5%

40% B -

5-6 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+) Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Source Temperature: < 350°C (Critical: Keep lower than standard 500°C to prevent N-O cleavage).

-

Desolvation Gas: Nitrogen, 800 L/hr.

-

Cone Voltage: 20-30 V (Optimize to maximize

while minimizing in-source m/z 124 fragment).

Fragmentation Mechanism & MS/MS Pathway[2][3][4]

The fragmentation of 2-methyl substituted pyridine N-oxides is mechanistically distinct. Unlike simple N-oxides which primarily lose oxygen (M-16), 2-alkyl pyridine N-oxides undergo a specific rearrangement leading to the loss of OH (M-17) .

Key Transitions

| Transition Type | Precursor (m/z) | Product (m/z) | Neutral Loss | Mechanism / Notes |

| Quantifier (Primary) | 140.07 | 123.07 | 17 Da (OH) | [M+H - OH]⁺ : Specific to 2-methyl-N-oxides via H-abstraction from the methyl group. |

| Qualifier 1 (Diagnostic) | 140.07 | 124.07 | 16 Da (O) | [M+H - O]⁺ : Deoxygenation. Confirms N-oxide structure. |

| Qualifier 2 | 140.07 | 92.05 | 48 Da | Loss of OH + OMe (combined losses). |

Mechanistic Insight: The "OH Loss" Anomaly

The base peak at m/z 123 arises because the N-oxide oxygen is spatially close to the 2-methyl protons.

-

Step 1: The oxygen abstracts a proton from the 2-methyl group.

-

Step 2: Water/OH elimination occurs, forming a stable methylene-pyridinium cation (Anhydrobase derivative).

-

Significance: Hydroxylated metabolites (e.g., 3-hydroxy-2-methylpyridine) typically lose

(18 Da), not OH (17 Da). This 1 Da difference is the definitive filter.

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision tree for processing and validating the analyte.

Caption: Workflow for minimizing thermal artifacts and validating the N-oxide via specific fragmentation channels.

Fragmentation Pathway (Mechanism)

This diagram illustrates the specific rearrangement driven by the 2-methyl group.

Caption: The dominant fragmentation pathway involves a local rearrangement between the N-oxide oxygen and the 2-methyl group, yielding the [M-17] ion.

Data Interpretation & Differentiation Matrix

To ensure the signal is the N-oxide and not a hydroxylated metabolite or the parent amine, use this verification table:

| Analyte Identity | Precursor (m/z) | Key Fragment (m/z) | Retention Time |

| 5-methoxy-2-methylpyridine N-oxide | 140 | 123 (-17) | Earlier (Polar) |

| Hydroxylated Metabolite (e.g., Ring-OH) | 140 | 122 (-18, | Later (Less Polar) |

| Parent Amine (In-source artifact) | 124 | 109 (-15, | Latest |

Note: If you observe a peak at m/z 124 in the MS1 scan at the same retention time as the m/z 140 peak, this confirms in-source deoxygenation . Do not integrate this; instead, lower the source temperature.

References

-

Ma, S., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry. Link

-

Ramanathan, R., et al. (2000).[1] Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry. Link

-

Clement, R.E., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Link

-

Zaikin, V., et al. (1977). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of Mass Spectrometry. Link

Sources

Structural Elucidation of Zwitterionic N-Oxides: A Definitive Guide to 5-methoxy-2-methylpyridin-1-ium-1-olate

Executive Summary

This technical guide details the comprehensive workflow for the crystal structure determination of 5-methoxy-2-methylpyridin-1-ium-1-olate (also known as 5-methoxy-2-methylpyridine

Why this matters: Accurate structural determination of this species is challenging due to the high hygroscopicity typical of alkyl-pyridine

Part 1: Chemical Context & Synthesis

The target molecule exists in a resonance equilibrium. The "olate" nomenclature emphasizes the significant contribution of the zwitterionic form (

Optimized Synthesis Protocol

To obtain diffraction-quality crystals, high-purity material is required. We utilize a modified oxidation protocol to minimize water retention.

Reagents:

-

Precursor: 5-methoxy-2-methylpyridine (CAS: 55270-47-8)[1]

-

Oxidant:

-Chloroperoxybenzoic acid ( -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of precursor in DCM (0.1 M concentration) at 0°C.

-

Oxidation: Add 1.1 eq of

-CPBA portion-wise over 30 minutes. Maintain 0°C to prevent over-oxidation or ring opening. -

Equilibration: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Purification (Critical):

-

Wash with saturated

(x3) to remove -

Dry organic layer over

. -

Concentrate in vacuo.

-

Polishing: Pass through a short pad of basic alumina to remove trace acids which can protonate the

-oxide oxygen, altering the crystal structure.

-

Part 2: Crystal Growth Optimization

Pyridine

Crystallization Matrix

| Method | Solvent System | Conditions | Target Outcome |

| Vapor Diffusion | Solvent: EthanolAntisolvent: | Sealed chamber, | High-quality prisms (Kinetic control) |

| Slow Evaporation | Acetone/Toluene (1:1) | Desiccator ( | Block crystals (Thermodynamic control) |

| Sublimation | None | High Vacuum, | Ultra-pure anhydrous needles |

Expert Insight: For this specific methoxy-methyl derivative, the Vapor Diffusion method (EtOH/

Part 3: Data Acquisition & Reduction

Once a suitable crystal (approx.

Instrument Parameters

-

Radiation Source: Cu

( -

Temperature: 100 K (Liquid Nitrogen stream) .

-

Causality: Low temperature is mandatory to freeze the rotation of the methyl (

) and methoxy (

-

Data Reduction Strategy

-

Indexing: Determine the unit cell. Expect Monoclinic (

) or Orthorhombic ( -

Integration: Use SAINT or CrysAlisPro.

-

Absorption Correction: Multi-scan (SADABS) is sufficient for organic crystals, but face-indexing is recommended if crystal morphology is well-defined.

Part 4: Structure Solution & Refinement (The "Olate" Logic)

This section details the computational workflow using the OLEX2 interface with SHELX engines.

Phase Problem Solution

Use SHELXT (Intrinsic Phasing). It is robust for small organic molecules and typically locates all non-hydrogen atoms in the first pass.

Refinement Protocol (SHELXL)

-

Isotropic Refinement: Refine all non-H atoms isotropically. Check

value (Target: < 15% at this stage). -

Anisotropic Refinement: Switch non-H atoms to anisotropic displacement parameters (ADPs).

-

Hydrogen Placement (The "Sliding" Rule):

-

Aromatic H: Constrain using HFIX 43.

-

Methyl H: Use HFIX 137 (allows rotation to fit electron density).

-

Methoxy H: Use HFIX 137 or HFIX 23 depending on staggered/eclipsed conformation density.

-

Critical Structural Validation

To confirm the zwitterionic nature, analyze the N1–O1 bond length .

-

Pure N-Oxide: ~1.30 Å

-

Protonated (N-OH): ~1.38 Å

-

Zwitterionic (Olate) character: Look for N–O bond lengthening (1.32–1.35 Å) accompanied by shortening of the adjacent ring C–N bonds, indicating charge delocalization into the ring.

Part 5: Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the decision logic for solving the structure, specifically addressing the hygroscopicity and disorder challenges.

Caption: Decision tree for the crystallographic determination of hygroscopic pyridine N-oxides.

Part 6: Data Presentation & Expected Parameters[2]

When reporting the structure, summarize the data in a standard crystallographic table. Below are the expected parameters for this specific molecular class based on analogous structures (e.g., 2-methylpyridine

Table 1: Crystallographic Data Summary (Template)

| Parameter | Description/Expected Value |

| Formula | |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | |

| Z | 4 |

| Temperature | 100(2) K |

| N(1)–O(1) Bond | 1.32 – 1.34 Å (Diagnostic of olate character) |

| C(2)–N(1) Bond | ~1.35 Å (Shortened due to resonance) |

| Packing Motif | Anti-parallel |

| R-Factor ( | Target < 0.05 (5%) |

Structural Analysis Checklist

-

CheckCIF Validation: Upload the final .cif to the IUCr CheckCIF server. Ensure no A-level alerts regarding void spaces (solvent loss) or missed symmetry.

-

Hirshfeld Surface Analysis: Use CrystalExplorer to map

. Expect two large red spots corresponding to the N-oxide oxygen acting as a dual hydrogen bond acceptor.

References

-

General Synthesis of Pyridine N-Oxides

- Y. B. Kim, et al. "Oxidation of Pyridine Derivatives." Journal of Organic Chemistry.

-

Crystallographic Methodology for Zwitterions

- Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

-

Bond Length Standards (Mogul/CSD)

- Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2.

-

Specific Analogous Structures (Data Comparison)

- "Crystal structure of 2-methylpyridine N-oxide." Zeitschrift für Kristallographie.

Sources

Thermal stability and decomposition of 5-methoxy-2-methylpyridin-1-ium-1-olate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-methoxy-2-methylpyridin-1-ium-1-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and robust drug development and manufacturing. This guide provides a comprehensive technical overview of the thermal properties of 5-methoxy-2-methylpyridin-1-ium-1-olate, a substituted pyridine N-oxide. Pyridine N-oxides are a significant class of compounds in medicinal chemistry and synthetic applications.[1] Understanding their thermal behavior is paramount for ensuring process safety, defining stable storage conditions, and preventing runaway reactions.[2] This document synthesizes established principles of thermal analysis with data from analogous structures to present a scientifically grounded assessment. It details the critical experimental methodologies, explains the causality behind procedural choices, and proposes a likely decomposition pathway for the title compound.

Introduction: The Imperative of Thermal Hazard Assessment

5-Methoxy-2-methylpyridin-1-ium-1-olate is the N-oxide derivative of 5-methoxy-2-methylpyridine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] The N-oxide functional group, while synthetically useful, introduces a labile N-O bond that can be susceptible to thermal cleavage.[5] The thermal decomposition of such compounds can be highly energetic, posing significant safety risks if not properly characterized.

The primary goal of this guide is to provide a framework for evaluating the thermal stability of this compound. We will explore the foundational analytical techniques that form the basis of a comprehensive thermal hazard assessment: Thermogravimetric Analysis (TGA) for quantifying mass loss and Differential Scanning Calorimetry (DSC) for measuring the energetics of thermal events.[6] By coupling these techniques with mass spectrometry (MS), a complete picture of the decomposition process, including the identity of evolved gases, can be established, which is critical for mechanistic understanding.[7]

Core Principles & Methodologies for Thermal Analysis

The selection of analytical techniques is driven by the need to obtain specific, complementary information. TGA and DSC are the workhorses of thermal analysis, providing quantitative data on mass change and heat flow, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Its purpose is to determine the temperatures at which the material decomposes and the fractional mass loss associated with each decomposition step.

-

Key Parameters from TGA:

-

T₅% (or T_onset): The temperature at which 5% of the initial mass is lost, often used as a practical indicator of the onset of decomposition.

-

T_max: The temperature at which the rate of mass loss is maximal, corresponding to the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, indicating the formation of non-volatile char or residue.

-

The decomposition of pyridine N-oxide derivatives in an inert atmosphere often occurs in one or more distinct stages, which can be clearly resolved by TGA.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is indispensable for identifying melting points, phase transitions, and, most critically, the energetic nature (exothermic or endothermic) of decomposition. An exothermic decomposition releases heat, which can accelerate the reaction rate and potentially lead to a thermal runaway.

-

Causality in Method Selection: The choice to use DSC in parallel with TGA is a cornerstone of a robust safety assessment. A significant mass loss observed in TGA coinciding with a sharp exothermic peak in DSC is a clear warning sign of a potentially hazardous decomposition. Conversely, an endothermic event in DSC might indicate melting or a less hazardous decomposition process.[8]

Hypothetical Thermal Profile

While specific experimental data for 5-methoxy-2-methylpyridin-1-ium-1-olate is not available in the cited literature, a plausible thermal profile can be constructed based on related pyridine N-oxides.[7]

| Parameter | Expected Value/Range | Technique | Rationale & Reference |

| Melting Point | 110 - 150 °C | DSC | Many pyridinium salts melt in this range before decomposing at higher temperatures.[9] |

| Onset of Decomposition (T₅%) | > 200 °C | TGA | The thermal decomposition of 2-methylpyridine N-oxide begins above 200°C. Substituted pyridinium compounds often decompose above 250 °C.[7] |

| Decomposition Peak (T_max) | 250 - 350 °C | TGA/DTG | This range represents the point of maximum decomposition rate for many heterocyclic N-oxides.[7] |

| Decomposition Energy | Exothermic | DSC | The cleavage of the N-O bond and subsequent fragmentation are typically energy-releasing processes.[7] |

Detailed Experimental Protocol: TGA-MS Analysis

To ensure the integrity and reproducibility of thermal analysis data, a well-defined, self-validating protocol is essential. The following section details a standard operating procedure for TGA coupled with Mass Spectrometry (TGA-MS), explaining the rationale behind each step.

Workflow for TGA-MS Characterization

Caption: Standard workflow for TGA-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of 5-methoxy-2-methylpyridin-1-ium-1-olate into an alumina crucible.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a more uniform temperature profile and preventing self-heating from overwhelming the instrument's programmed heating rate. Alumina is chosen for its inertness at high temperatures.

-

-

Instrument Configuration:

-

Action: Place the crucible in the TGA autosampler. The instrument is programmed to run under a dynamic nitrogen atmosphere at a flow rate of 50 mL/min. The heated transfer line to the mass spectrometer is maintained at 200 °C.

-

Causality: An inert nitrogen atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule, preventing oxidative side reactions that would occur in air.[10] The heated transfer line prevents condensation of the evolved decomposition products before they reach the MS detector, ensuring all volatile species are analyzed.

-

-

Thermal Program:

-

Action: The temperature program is set as follows: (1) Isothermal hold at 30 °C for 5 minutes to allow for temperature and atmosphere equilibration. (2) Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution of thermal events and experiment duration.[11] Slower rates can offer better resolution of closely spaced events, while faster rates can shift decomposition to higher temperatures.

-

-

Data Acquisition:

-

Action: The TGA records the sample mass continuously. Simultaneously, the MS scans a mass-to-charge (m/z) range of 10-200 amu, recording the ion currents for fragments as they evolve from the sample.

-

Causality: By correlating the temperature of a specific mass loss event in the TGA with the appearance of specific m/z signals in the MS, the gaseous products of that decomposition step can be unequivocally identified.[7]

-

Proposed Decomposition Pathway

The decomposition of pyridine N-oxides is often initiated by the homolytic cleavage of the N-O bond.[5][12] For 5-methoxy-2-methylpyridin-1-ium-1-olate, the primary decomposition event is likely deoxygenation, followed by fragmentation of the resulting pyridine derivative and its substituents at higher temperatures.

Proposed Mechanism

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Methoxy-2-methylpyridine | TargetMol [targetmol.com]

- 5. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]

- 6. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

- 9. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

Solubility of 5-methoxy-2-methylpyridin-1-ium-1-olate in common organic solvents

Technical Guide | Version 1.0 [1]

Executive Summary

5-methoxy-2-methylpyridin-1-ium-1-olate (commonly referred to as 5-methoxy-2-methylpyridine N-oxide ) exhibits a solubility profile characteristic of polar, zwitterionic heterocyclic N-oxides.[1]

-

High Solubility: Water, Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[1]

-

Moderate/Conditional Solubility: Ethyl Acetate, Acetone, Tetrahydrofuran (THF) (often temperature-dependent).[1]

-

Low/Insoluble: Diethyl ether, Hexanes, Heptane, Pentane.[1]

Critical Handling Note: This compound is hygroscopic .[1][2] Its apparent solubility in non-polar solvents may be falsely inflated by absorbed water content.[1] For anhydrous applications, azeotropic drying (e.g., with toluene) is a prerequisite before solubility testing.[1]

Chemical Context & Structural Analysis

To understand the solubility behavior of this specific molecule without relying solely on empirical constants, we must analyze its structural pharmacophore.

Structural Drivers of Solubility

The molecule consists of a lipophilic pyridine core modified by two competing functionalities:

-

The N-Oxide Moiety (

): This functional group introduces significant dipolar character (dipole moment -

The 5-Methoxy & 2-Methyl Groups: These are electron-donating groups (EDGs).[1]

Net Result: The compound is an amphiphilic zwitterion .[1] It retains enough organic character to dissolve in chlorinated solvents (unlike many inorganic salts) but is too polar to dissolve in aliphatic hydrocarbons.[1]

Solubility Profile by Solvent Class

The following data synthesizes empirical trends from structural analogs (e.g., 3,5-lutidine N-oxide, 4-methoxypyridine N-oxide) and standard solubility parameters.

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Protic Polar | Water | Very High | Forms strong H-bonds.[1] Difficult to extract out of water without salting out.[1] |

| Methanol / Ethanol | High | Excellent for reactions; difficult for crystallization due to high solubility.[1] | |

| Chlorinated | Dichloromethane (DCM) | High | Preferred solvent for extraction from aqueous phases.[1] |

| Chloroform | High | Alternative to DCM; often used for NMR analysis.[1] | |

| Polar Aprotic | DMSO / DMF | High | Soluble, but high boiling points make product isolation difficult.[1] |

| Acetone | Moderate | Good candidate for crystallization (cooling).[1] | |

| Ethyl Acetate | Moderate | often used as the "solvent" in Solvent/Anti-solvent recrystallization.[1] | |

| Ethers | THF | Moderate | Soluble hot; may precipitate cold.[1] |

| Diethyl Ether | Low | Common anti-solvent used to precipitate the N-oxide.[1] | |

| Aliphatics | Hexane / Heptane | Insoluble | strictly used as anti-solvents to induce crystallization.[1] |

Experimental Protocols

Protocol A: Thermodynamic Solubility Screening

Objective: Determine the saturation point for process optimization.

-

Preparation: Weigh 50 mg of dry 5-methoxy-2-methylpyridine N-oxide into a 4 mL vial.

-

Addition: Add solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification (Optional): Filter the saturated supernatant, dilute, and analyze via HPLC-UV (254 nm).

Protocol B: Purification via Anti-Solvent Crystallization

This is the primary method for purifying this compound class from reaction mixtures.[1]

-

Dissolution: Dissolve crude oil/solid in a minimum volume of DCM or Acetone (approx. 2-3 mL per gram).[1]

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove inorganic salts. -

Precipitation: Slowly add Hexane or Diethyl Ether dropwise with stirring until a persistent cloudiness appears.

-

Crystallization: Cool to 0-4°C for 2 hours.

-

Collection: Filter the resulting solid under inert gas (Nitrogen) to prevent moisture uptake.[1]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during extraction and purification processes.

Figure 1: Decision matrix for solvent selection based on process intent.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13358777, 5-Methoxy-2-methylpyridine. Retrieved from [Link](Note: Reference for parent base structure and physical properties).[1]

-

Yadav, J. S., et al. (2001).[1][6] Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved from [Link](Authoritative review on N-oxide solubility and reactivity).

-

Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (Standard reference for purification protocols of heterocyclic N-oxides).

Sources

- 1. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Pyridine-N-oxide, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 4. CAS 13472-56-5: 2-Methoxy-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

Discovery and historical context of pyridinium ylide chemistry

From Discovery to Drug Development[1][2]

Executive Summary

Pyridinium ylides are zwitterionic 1,3-dipoles defined by a positively charged pyridine nitrogen covalently bonded to a negatively charged carbon (carbanion). Historically viewed as transient intermediates, they have evolved into indispensable reagents for constructing complex nitrogen-containing heterocycles—specifically indolizines and substituted pyridines. This guide synthesizes the historical genesis of pyridinium ylides, their mechanistic underpinnings (Kröhnke synthesis and Huisgen cycloaddition), and their modern application in pharmaceutical synthesis.[1]

Historical Genesis & Context

The discovery of pyridinium ylides is inextricably linked to the work of Fritz Kröhnke in the 1930s.[2] While early 20th-century chemists like M. Scholtz (1912) inadvertently synthesized indolizine derivatives via

It was Kröhnke who, in 1935 , formally recognized and synthesized the first pyridinium ylide by treating

-

1935 (The Breakthrough): Kröhnke isolates stable pyridinium ylides, demonstrating their resonance stability.

-

1960s (The Mechanistic Unification): Rolf Huisgen classifies the reaction of pyridinium ylides with dipolarophiles as a 1,3-dipolar cycloaddition , providing the orbital symmetry arguments (HOMO-LUMO interactions) that predict regioselectivity.

-

Modern Era: Transition from stoichiometric base-mediated generation to catalytic metal-carbenoid approaches (e.g., Rh(II), Cu(I), Au(I)).

Visualization: Historical Timeline of Pyridinium Ylide Chemistry

Caption: Timeline illustrating the evolution from serendipitous discovery to mechanistic mastery.

Mechanistic Deep Dive

The utility of pyridinium ylides stems from their dual reactivity. They can act as nucleophiles (Michael donors) or as 1,3-dipoles .

3.1 The Kröhnke Pyridine Synthesis

This reaction remains the gold standard for synthesizing 2,4,6-trisubstituted pyridines. It is a "self-validating" system because the thermodynamics of aromatization drive the reaction to completion, often precipitating the product in high purity.

Mechanism:

-

In situ Generation: Base deprotonates the

-pyridinium methyl ketone salt to form the ylide.[2] -

Michael Addition: The ylide attacks an

-unsaturated ketone.[1] -

Ring Closure: Reaction with an ammonia source (e.g.,

) leads to cyclization, dehydration, and extrusion of the pyridine "leaving group" (or incorporation, depending on the variant). Note: In the classic Kröhnke synthesis, the initial pyridine moiety acts as a leaving group, effectively serving as a template.

3.2 1,3-Dipolar Cycloaddition (Indolizine Synthesis)

In this pathway, the pyridinium ylide serves as a 4

Mechanism:

-

Dipole Formation: The ylide resonates between a zwitterion and a neutral dipole.

-

Cycloaddition: Concerted [3+2] cycloaddition with a dipolarophile (e.g., DMAD, ethyl propiolate).

-

Aromatization: If the dipolarophile is an alkene, an oxidative dehydrogenation step (often spontaneous or induced by oxidants like MnO2) is required to form the aromatic indolizine.

Visualization: Mechanistic Pathways[1][2]

Caption: Bifurcated reaction pathways: Kröhnke synthesis (left) vs. Indolizine formation (right).

Modern Methodologies & Experimental Protocols

Modern drug discovery demands methods that are catalytic and atom-economical. While the classic salt method is robust, metal-carbenoid chemistry allows for the generation of ylides from non-acidic precursors.

Comparison of Generation Methods

| Feature | Classic Salt Method (Kröhnke) | Metal-Carbenoid Method (Modern) |

| Precursor | Diazo compound + Pyridine | |

| Reagent | Stoichiometric Base ( | Catalyst (Rh, Cu, Au) |

| Atom Economy | Lower (Salt waste generated) | Higher ( |

| Substrate Scope | Limited to alkylatable pyridines | Broad (Compatible with sensitive groups) |

| Key Use Case | Large-scale synthesis of simple cores | Late-stage functionalization of drugs |

Experimental Protocol A: Synthesis of Indolizine via One-Pot Cycloaddition

This protocol is adapted for the synthesis of ethyl 2-phenylindolizine-1-carboxylate.

Reagents:

-

Pyridine derivative (1.0 equiv)[4]

- -Bromoacetophenone (1.0 equiv)

-

Ethyl propiolate (Dipolarophile) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Acetonitrile (

) (0.2 M)

Step-by-Step Methodology:

-

Salt Formation (In Situ): Charge a round-bottom flask with the pyridine derivative and

-bromoacetophenone in acetonitrile. Stir at reflux for 2 hours.-

Checkpoint: Formation of a precipitate (pyridinium salt) indicates success.

-

-

Ylide Generation & Cycloaddition: Cool the mixture to room temperature. Add ethyl propiolate followed by the dropwise addition of triethylamine.

-

Why: The base deprotonates the salt in situ, generating the ylide which immediately traps the alkyne. This prevents ylide decomposition.

-

-

Reaction: Stir at

for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexane). -

Workup: Evaporate solvent. Redissolve residue in DCM and wash with water (

). Dry organic layer over -

Purification: Flash column chromatography on silica gel.

Validation:

-

1H NMR: Look for the characteristic doublet of doublets for the bridgehead proton (H-5) around

7.8–8.2 ppm. -

Appearance: Indolizines are often highly fluorescent (yellow/green) under UV light.

Applications in Drug Discovery

Pyridinium ylides are not merely synthetic curiosities; they are gateways to privileged scaffolds.

-

Indolizine Pharmacophores: The indolizine core mimics the indole structure found in tryptophan and serotonin. Derivatives have shown:

-

Anti-tubercular activity (inhibitors of InhA).

-

Anti-inflammatory properties (sPLA2 inhibitors).

-

Fluorescent labeling: Due to their high quantum yield, indolizines are used to tag biological macromolecules for imaging.

-

-

Scaffold Hopping: The Kröhnke synthesis allows medicinal chemists to replace benzene rings with pyridine rings in late-stage optimization to improve solubility and metabolic stability (lowering LogP).

References

-

Kröhnke, F. (1935).[3] "Über Enol-betaine." Berichte der deutschen chemischen Gesellschaft, 68(6), 1177–1198.

-

Huisgen, R. (1963).[5] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598.

-

Genov, M., & Almorin, A. (2004). "Microwave-assisted synthesis of indolizines." Tetrahedron Letters, 45(38), 7021-7023.

-

Charette, A. B., et al. (2002). "Pyridinium Ylides in Synthesis." Journal of the American Chemical Society, 124(11), 2868–2869.

-

Organic Syntheses. "Synthesis of N-Acyl Pyridinium-N-Aminides." Organic Syntheses, Coll.[6] Vol. 10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. orgsyn.org [orgsyn.org]

Methodological & Application

The Strategic Application of 5-Methoxy-2-methylpyridin-1-ium-1-olate in Modern 1,3-Dipolar Cycloaddition Reactions

Introduction: Reimagining Heterocyclic Synthesis with Pyridinium-1-olates

The 1,3-dipolar cycloaddition stands as a cornerstone in the synthesis of five-membered heterocycles, offering a powerful and atom-economical route to molecular complexity.[1] Among the diverse array of 1,3-dipoles, nitrones, which are N-oxides of imines, have been extensively utilized for the construction of isoxazolidine rings—a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[2][3] This application note delves into the use of a specific, electronically-tuned 1,3-dipole, 5-methoxy-2-methylpyridin-1-ium-1-olate , in the realm of 1,3-dipolar cycloaddition reactions. We will explore its synthesis, unique reactivity profile, and provide detailed protocols for its application, offering researchers a valuable tool for the synthesis of novel isoxazolidine-based molecules.

The pyridinium-1-olate scaffold, a class of cyclic nitrones, presents a unique platform for cycloaddition reactions. The aromatic nature of the pyridine ring and the ability to modulate its electronic properties through substitution offer a means to fine-tune the reactivity of the 1,3-dipole. The subject of this note, 5-methoxy-2-methylpyridin-1-ium-1-olate, is of particular interest due to the electronic influence of its substituents. The methoxy group at the 5-position acts as an electron-donating group, while the methyl group at the 2-position provides steric influence and can also have a modest electronic effect. Understanding the interplay of these substituents is key to predicting and exploiting the reactivity of this dipole in cycloaddition reactions.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition of 5-methoxy-2-methylpyridin-1-ium-1-olate with an alkene (dipolarophile) proceeds through a concerted, pericyclic mechanism involving a six-electron transition state.[1] This [3+2] cycloaddition leads to the formation of a five-membered isoxazolidine ring with the creation of two new stereocenters. The regioselectivity and stereoselectivity of the reaction are governed by a combination of frontier molecular orbital (FMO) interactions, steric effects, and electrostatic interactions between the dipole and the dipolarophile.

Sources

Application Notes: 5-Methoxy-2-methylpyridine 1-Oxide as a Versatile Precursor for Pharmaceutical Intermediates

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, heterocyclic N-oxides have emerged as a class of exceptionally potent and versatile intermediates.[1] Their unique electronic properties and reactivity patterns offer synthetic chemists a powerful toolkit for the construction of complex molecular architectures. Among these, 5-methoxy-2-methylpyridine 1-oxide, also represented by its zwitterionic resonance structure 5-methoxy-2-methylpyridin-1-ium-1-olate, is a particularly valuable precursor. The introduction of the N-oxide functionality transforms the otherwise modest reactivity of the pyridine ring into a highly tunable and activated system.[2][3]

The N-O bond imparts a high degree of polarity, increasing solubility and often serving as a key hydrogen bond acceptor in biological systems.[3] Synthetically, the N-oxide group modulates the electron density of the pyridine ring in two critical ways: it activates the C2 and C4 positions for nucleophilic attack and directs electrophiles to the C4 position, while also acidifying the protons of the C2-methyl group. This dual reactivity makes 5-methoxy-2-methylpyridine 1-oxide an ideal starting point for synthesizing a diverse array of pharmaceutical intermediates, from bicyclic heteroaromatics like indolizines to highly substituted pyridine derivatives.[4][5]

This guide provides a detailed exploration of the synthesis and application of 5-methoxy-2-methylpyridine 1-oxide, offering field-proven insights and step-by-step protocols for its use in generating key pharmaceutical building blocks.

Section 1: Synthesis of 5-Methoxy-2-methylpyridine 1-Oxide

The foundational step in leveraging this precursor is its efficient synthesis via the oxidation of the parent pyridine. N-oxidation is a crucial activation strategy, as it not only modifies the electronic landscape of the ring but also provides a handle that can be removed later in a synthetic sequence if desired.[6] The choice of oxidant is critical to ensure high yield and prevent over-oxidation or side reactions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or systems like hydrogen peroxide in acetic acid are commonly employed for this transformation.[6]

Protocol 1: N-Oxidation of 5-Methoxy-2-methylpyridine

This protocol details the synthesis of the title compound using hydrogen peroxide and acetic acid, a classic and scalable method.

Causality Behind Experimental Choices:

-

Acetic Acid: Serves as both a solvent and a catalyst, protonating the hydrogen peroxide to form the more potent peracetic acid in situ.

-

Controlled Temperature: The initial addition of H₂O₂ is exothermic. Maintaining the temperature at 60-70°C ensures a controlled reaction rate, preventing runaway reactions while being sufficient to drive the oxidation forward. Heating to 90°C pushes the reaction to completion.[7]

-

Quenching: The workup with a basic solution (e.g., sodium carbonate) neutralizes the acetic acid and any remaining peroxide, facilitating the extraction of the polar N-oxide product.

Caption: Workflow for the synthesis of 5-methoxy-2-methylpyridine 1-oxide.

Table 1: Synthesis and Characterization Data

| Parameter | Expected Value | Notes |

| Yield | 85-95% | Dependent on reaction scale and purity of starting materials. |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 1H), ~6.8 (d, 1H), ~6.7 (dd, 1H), ~3.8 (s, 3H), ~2.4 (s, 3H) | Chemical shifts are approximate and may vary slightly. |

| Purity (HPLC) | >98% | After recrystallization from a suitable solvent like ethyl acetate/hexanes. |

Section 2: Application in [3+2] Cycloaddition for Indolizine Synthesis

One of the most powerful applications of pyridine N-oxides is their conversion into pyridinium ylides for use in 1,3-dipolar cycloaddition reactions.[8] These reactions provide rapid access to the indolizine scaffold, a privileged structure in medicinal chemistry found in anticancer agents and calcium channel blockers.[8] The process involves two key steps: N-alkylation of the N-oxide to form a pyridinium salt, followed by deprotonation to generate the reactive pyridinium ylide in situ.

Causality Behind Experimental Choices:

-

N-Alkylation: The N-oxide oxygen acts as a nucleophile. Reacting it with an α-halo ketone (e.g., phenacyl bromide) installs a group on the nitrogen with acidic α-protons, which is essential for ylide generation.

-

Base Selection: A mild base like triethylamine (Et₃N) or potassium carbonate is sufficient to deprotonate the acidic α-carbon of the pyridinium salt, generating the transient 1,3-dipole without causing unwanted side reactions.[9]

-

Dipolarophile: Electron-deficient alkynes or alkenes are required for an efficient cycloaddition with the electron-rich ylide.[10] The reaction proceeds through a concerted mechanism, leading to a dihydroindolizine intermediate that spontaneously oxidizes to the aromatic indolizine.

Protocol 2: Two-Step Synthesis of a Substituted Indolizine

Step A: Synthesis of 1-(2-oxo-2-phenylethyl)-5-methoxy-2-methylpyridin-1-ium bromide

-

Dissolve 5-methoxy-2-methylpyridine 1-oxide (1.0 eq) in acetonitrile.

-

Add 2-bromoacetophenone (1.05 eq).

-

Stir the mixture at room temperature for 12-18 hours. The pyridinium salt will precipitate from the solution.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield the pyridinium salt.

Step B: In situ Ylide Generation and [3+2] Cycloaddition

-

Suspend the pyridinium salt from Step A (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) dropwise to the suspension at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the target indolizine.

Caption: Workflow for the synthesis of an indolizine derivative.

Section 3: Application in Electrophilic and Nucleophilic Ring Functionalization

The N-oxide group is a powerful tool for directing substitution reactions on the pyridine ring, enabling the synthesis of intermediates that would be difficult to access otherwise. This control is fundamental to building the complex substitution patterns often required in pharmaceutical compounds.

Caption: Regioselectivity of reactions on the N-oxide ring.

Protocol 3.1: Electrophilic Nitration at the C4-Position

The N-oxide group is strongly activating and directs electrophiles, such as the nitronium ion (NO₂⁺), to the C4-position. The resulting 4-nitropyridine N-oxide is a valuable intermediate, as the nitro group can be reduced to an amine or act as a leaving group in nucleophilic aromatic substitution.

-

Add 5-methoxy-2-methylpyridine 1-oxide (1.0 eq) portion-wise to a mixture of fuming sulfuric acid and fuming nitric acid at 0°C.

-

Stir the reaction mixture at 90°C for 4 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitro-5-methoxy-2-methylpyridine 1-oxide.

Protocol 3.2: Nucleophilic Chlorination at the C2-Position

The N-oxide activates the C2-position towards nucleophilic attack. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used to install a chloro substituent, which is a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) used extensively in drug synthesis.[11]

-

Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to 5-methoxy-2-methylpyridine 1-oxide (1.0 eq) at 0°C.

-

Heat the reaction mixture to reflux (approx. 110°C) for 2 hours.

-

Cool the mixture to room temperature and quench by slowly pouring it onto crushed ice.

-

Neutralize with solid sodium carbonate until the solution is basic (pH > 8).

-

Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to yield 2-chloro-5-methoxy-2-methylpyridine. (Note: This reaction often results in deoxygenation).

Table 2: Summary of Functionalization Reactions

| Reaction | Reagents | Position | Product Intermediate | Key Application |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-5-methoxypyridine N-oxide | Precursor to 4-amino pyridines; SNAr reactions. |

| Chlorination | POCl₃ | C2 | 2-Chloro-5-methoxypyridine | Substrate for cross-coupling reactions. |

Conclusion and Future Outlook

5-Methoxy-2-methylpyridine 1-oxide is more than a simple intermediate; it is a strategic precursor that unlocks diverse and efficient synthetic pathways. Its ability to undergo cycloaddition reactions provides a direct route to complex heterocyclic systems like indolizines, while its predictable reactivity in electrophilic and nucleophilic substitutions allows for the controlled construction of highly functionalized pyridine cores. The protocols and principles outlined in this guide demonstrate the compound's broad utility in creating valuable building blocks for the pharmaceutical industry. As drug development continues to demand novel molecular scaffolds with precisely tuned properties, the strategic application of activated heterocycles like 5-methoxy-2-methylpyridine 1-oxide will remain an indispensable tool for accelerating the discovery of new therapeutic agents.

References

-

[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. PMC, National Center for Biotechnology Information. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]

-

[3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. ResearchGate. [Link]

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of bicyclic pyridone and dihydropyridone analogues of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. LookChem. [Link]

-

The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Blonity. [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC, National Center for Biotechnology Information. [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. [Link]

-

Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

-

Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

Sources

- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 8. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

Role of pyridinium ylides in the synthesis of nitrogen-containing compounds

Application Note: Strategic Utilization of Pyridinium Ylides in N-Heterocycle Synthesis

Abstract

Pyridinium ylides represent a versatile class of zwitterionic 1,3-dipoles essential for the rapid construction of fused nitrogen heterocycles, particularly indolizines .[1] These scaffolds are ubiquitous in pharmaceutical agents (e.g., Fantofarone), fluorescent biomarkers, and material science. This guide provides a technical deep-dive into the mechanistic principles, synthesis, and application of pyridinium ylides, moving beyond standard textbook definitions to offer field-proven protocols for drug discovery workflows.

Mechanistic Principles: The Nature of the Dipole

Pyridinium ylides are

Key Reactivity Drivers:

-

Ambiphilicity: The ylide carbon is nucleophilic, while the pyridine ring retains electrophilic character until aromatization.

-

Regioselectivity: In [3+2] cycloadditions with dipolarophiles (alkynes/alkenes), the nucleophilic ylide carbon attacks the

-carbon of electron-deficient dipolarophiles. -

Aromatization Driving Force: The formation of the stable indolizine (10

-electron aromatic system) drives the reaction forward, often making oxidative dehydrogenation spontaneous when using alkynes.

Pathway Visualization: General Mechanism

The following diagram illustrates the transformation from a pyridinium salt to a fully aromatic indolizine via the Huisgen [3+2] cycloaddition.

Figure 1: Mechanistic pathway for the conversion of pyridinium salts to indolizines via in situ ylide generation.[2]

Experimental Protocols

Two distinct methodologies are presented: the Classical Salt Method (robust, scalable) and the Catalytic Carbenoid Method (atom-economical, one-pot).

Protocol A: The "Salt Method" for Indolizine Synthesis

Best for: Large-scale synthesis, robust generation of stable ylides.

Concept: A pyridine is alkylated with an

Reagents:

-

Substrate: 4-Picoline (or substituted pyridine)

-

Alkylating Agent: Phenacyl bromide (2-bromoacetophenone)

-

Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD)

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (

)

Step-by-Step Procedure:

-

Salt Formation (Quaternization):

-

Dissolve 4-picoline (10 mmol) in acetone (20 mL).

-

Add phenacyl bromide (10 mmol) dropwise at 0°C.

-

Stir at room temperature (RT) for 2–4 hours. The pyridinium bromide salt will precipitate.

-

Validation: Filter the solid, wash with cold ether, and dry. Checkpoint:

NMR should show a downfield shift of pyridine protons (

-

-

One-Pot Cycloaddition:

-

Suspend the dried pyridinium salt (5 mmol) in DMF (15 mL).

-

Add the alkyne (Ethyl propiolate, 6 mmol, 1.2 equiv).

-

Add

(7.5 mmol, 1.5 equiv) dropwise. Note: The solution typically turns yellow/orange, indicating ylide formation. -

Heat the mixture to 80–90°C for 4–6 hours.

-

Monitoring: Monitor by TLC (disappearance of the fluorescent ylide spot).

-

-

Workup & Purification:

-

Pour the reaction mixture into ice-water (100 mL). The indolizine product often precipitates as a solid.

-

If solid: Filter and recrystallize from ethanol.

-

If oil: Extract with EtOAc (

mL), wash with brine, dry over

-

Why this works: The base deprotonates the acidic methylene protons of the salt (

Protocol B: Metal-Catalyzed Carbenoid Insertion

Best for: Complex substrates, avoiding salt isolation, "One-Pot" efficiency.

Concept: A metal carbene (generated from a diazo compound) attacks the pyridine nitrogen to form the ylide directly, avoiding alkyl halides.

Reagents:

-

Catalyst:

(1 mol%) or -

Diazo Source: Methyl phenyldiazoacetate

-

Solvent: Dichloroethane (DCE) or Toluene

Workflow Diagram:

Figure 2: Catalytic cycle for carbenoid-mediated ylide generation.

Procedure:

-

In a flame-dried flask under

, dissolve the pyridine derivative (1.0 equiv) and -

Add the dipolarophile (e.g., DMAD, 1.2 equiv).

-

Slowly add the diazo compound (1.2 equiv) dissolved in DCE via syringe pump over 1 hour. Slow addition is critical to prevent diazo dimerization.

-

Reflux for 2 hours.

-

Concentrate and purify via silica gel chromatography.

Optimization & Troubleshooting

Success in ylide chemistry relies on balancing the stability of the dipole.

Table 1: Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DMF, MeCN, or Toluene | Polar aprotic solvents (DMF) stabilize the transition state. Non-polar (Toluene) is preferred for metal-catalyzed routes to avoid catalyst poisoning. |

| Base (Salt Route) | Organic bases are soluble in organic media, ensuring homogenous ylide generation. Inorganic bases ( | |

| Ylide Stability | Electron-Withdrawing Groups (EWG) | Ylides stabilized by EWGs (e.g., -COR, -CN) on the methylene carbon are easier to handle but less nucleophilic. Non-stabilized ylides are transient and must be trapped immediately. |

| Oxidation | Air or | If using alkenes (not alkynes), the intermediate is a tetrahydroindolizine. Aromatization requires an oxidant. Often, atmospheric oxygen is sufficient, but DDQ or |

References

-

Mechanistic Overview & Applications

-

Salt Method Protocol

-

Catalytic/Carbenoid Route

-

Biological Relevance

-

General Reactivity

-

Mishra, R., et al. "[3+2]-Cycloaddition of Catalytically Generated Pyridinium Ylide: A General Access to Indolizine Derivatives." ResearchGate Review, 2023. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of Tetrahydroindolizines through the Catalytic Formation of Pyridinium Ylides from Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Note: Divergent Synthesis of Novel Drug Scaffolds via 5-Methoxy-2-methylpyridin-1-ium-1-olate

[1]

Executive Summary & Strategic Value

This application note details the synthetic utility of 5-methoxy-2-methylpyridin-1-ium-1-olate (referred to herein as Compound 1 ), a versatile pyridine

Compound 1 serves as a "linchpin" intermediate, enabling three distinct vectors of chemical space expansion:

-

C6-Regioselective C–H Activation: Accessing 2,5,6-trisubstituted biaryl scaffolds.

-

Boekelheide Rearrangement: Functionalization of the C2-methyl group for linker attachment.

-

Deoxygenative Functionalization: Late-stage modification of the pyridine core.

This guide provides validated protocols for these transformations, emphasizing self-consistent reaction monitoring and mechanistic rationale.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 5-Methoxy-2-methylpyridin-1-ium-1-olate |

| Common Name | 5-Methoxy-2-methylpyridine |

| Molecular Formula | C |

| Molecular Weight | 139.15 g/mol |

| Key Reactivity | C–H Acidity at C6; Nucleophilic Oxygen; Electrophilic Ring (C2/C4) |

| Storage | Hygroscopic solid; Store at 2–8°C under inert atmosphere.[1][2] |

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent pyridine, utilizing the

Figure 1: Divergent synthetic map starting from 5-methoxy-2-methylpyridine. The

Detailed Experimental Protocols

Module 1: Synthesis of the -Oxide (Compound 1)

Objective: Efficient oxidation of the parent pyridine while avoiding over-oxidation or ring opening.

-

Reagents: 5-Methoxy-2-methylpyridine (1.0 equiv), meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv), Dichloromethane (DCM).[1]

-

Mechanism: Electrophilic attack of the pyridine nitrogen lone pair on the peracid oxygen.

Protocol:

-

Dissolve 5-methoxy-2-methylpyridine (10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath. Critical: Exothermic reaction control.

-

Add mCPBA (12.0 mmol) portion-wise over 15 minutes.

-

Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

Checkpoint: Monitor by TLC (10% MeOH/DCM). The

-oxide is significantly more polar (lower R

-

-

Workup: Quench with sat. NaHCO

(aq) to neutralize benzoic acid byproduct. Extract with DCM (3x). -

Dry organic layer over Na

SO -

Purification: Flash column chromatography (DCM

10% MeOH/DCM).-

Yield Expectation: 85–95% as an off-white solid.[1]

-

Module 2: Regioselective C6-Arylation (C–H Activation)

Objective: Introduction of an aryl group at the C6 position.[2][3][4][5][6][7][8][9]

Rationale: The C2 position is blocked by the methyl group. The

-

Reagents: Compound 1 (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)

(5 mol%), P(

Protocol:

-

In a glovebox or under Ar stream, charge a pressure vial with Compound 1 (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)

(11 mg), Ligand (29 mg), and K -

Add anhydrous Toluene (3.0 mL). Cap the vial.

-

Heat to 110°C for 16 hours.

-

Mechanistic Note: The carbonate base is essential for the CMD pathway, deprotonating the Pd-bound C6-H species.[1]

-

-

Cool to RT. Filter through a Celite pad (wash with EtOAc).

-

Concentrate and purify via silica gel chromatography.

Data Interpretation:

-

NMR Verification: Look for the disappearance of the C6 proton signal (typically a doublet around

8.0–8.2 ppm in the parent

Module 3: Boekelheide Rearrangement (Side-Chain Functionalization)

Objective: Conversion of the 2-methyl group into a 2-acetoxymethyl group (2-CH

Protocol:

-

Dissolve Compound 1 (2.0 mmol) in acetic anhydride (Ac

O, 5 mL). -

Heat the solution to 140°C (Reflux) for 2–4 hours.

-

Safety: Use a blast shield.

-oxides can be energetic at high temperatures, though this specific derivative is generally stable.[1]

-

-

Monitor by LCMS for the mass shift (+42 Da: Loss of O, Gain of OAc).

-

Remove excess Ac

O under reduced pressure (azeotrope with toluene if necessary). -

The residue is the 2-acetoxymethyl pyridine (the

-oxide is reduced during the rearrangement). -

Hydrolysis (Optional): Treat with K

CO

Mechanistic Insight: C6-Regioselectivity

The regioselectivity is the critical value proposition of this scaffold. The following diagram explains why C6 is targeted over C3 or C4.

Figure 2: Mechanistic rationale for C6 selectivity. The

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Oxidation) | Incomplete conversion; water in solvent. | Use anhydrous DCM; increase mCPBA to 1.5 equiv; extend reaction time. |

| Regioisomers in Arylation | Arylation at C3 or C4. | Unlikely with Pd/Carbonate system. If observed, switch to Ru(p-cymene)Cl |